6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-11(17)10-6-20-12-13-8(5-14(10)12)7-3-1-2-4-9(7)15(18)19/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDPQXXZLLXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196781 | |
| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-13-9 | |
| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912770-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the imidazo[2,1-b]thiazole core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxylic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
One of the most significant applications of 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid is its role as an activator of SIRT1 (Sirtuin 1). SIRT1 is involved in critical cellular processes such as aging, metabolism, and stress response. Research indicates that activation of SIRT1 may have therapeutic implications for metabolic disorders and age-related diseases .
Summary of Biological Studies
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions. One notable method includes the reaction of ethyl-2-amino-4-thiazol carboxylate with bromo-2'-nitro acetophenone under reflux conditions in ethanol. This synthetic pathway not only yields the target compound but also highlights its versatility as a precursor for more complex molecules in organic synthesis .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of this compound ethyl ester, which serves as an intermediate for further modifications. The characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Study 2: Pharmacological Exploration
Research has been conducted to assess the pharmacological properties of this compound concerning its interaction with SIRT1. The findings suggest that it could be developed into a therapeutic agent targeting metabolic diseases, emphasizing the need for extensive pharmacokinetic studies to evaluate its efficacy and safety in vivo .
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Impact of Substituents on Pharmacological Properties
- Electron-Withdrawing Groups (NO₂, Br, Cl): The 2-nitrophenyl group in the target compound enhances π-π stacking with aromatic residues in enzyme active sites, as seen in COX-2 inhibitors . Bromophenyl analogues (e.g., 6-(4-bromophenyl) derivatives) exhibit strong aldose reductase inhibition due to halogen bonding with catalytic residues . Chlorophenyl derivatives show moderate antitubercular activity but higher cytotoxicity compared to nitro-substituted analogues .
Position of Functional Groups :
- Substitution at C-5 (e.g., dimethylamine in 6a ) significantly boosts COX-2 selectivity, whereas substitution at C-3 (carboxylic acid in the target compound) favors solubility and derivatization .
- Nitro group at the 2-position (ortho to the imidazo-thiazole core) in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., 4-nitrophenyl in 2c ) .
Biological Activity
6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
- Molecular Formula : C14H11N3O4S
- Molecular Weight : 317.32 g/mol
- CAS Number : 925437-84-9
The compound is characterized by its unique structure featuring an imidazo-thiazole core with a nitrophenyl substituent, which enhances its biological activity through electronic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.92–4.01 mM |
| Aspergillus niger | 4.01–4.23 mM |
| Staphylococcus aureus | 7.81–15.62 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer potential. For example, in vitro tests have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as Jurkat and HT-29:
| Compound | IC50 (μg/mL) |
|---|---|
| 6-(2-Nitrophenyl) derivative | <1.98 |
| Doxorubicin (reference) | 1.5 |
The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring significantly influence cytotoxicity, where electron-donating groups enhance activity .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies have indicated its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models, which positions it as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is hypothesized to involve interactions with specific biological macromolecules such as enzymes and receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind to target proteins through hydrophobic interactions and hydrogen bonding .
Case Studies
A recent study explored the efficacy of this compound in treating bacterial infections in mice models. The results demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential as an effective antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid and its derivatives?
The synthesis typically involves a multi-step process starting from ethyl 2-aminothiazole-4-carboxylate and 2-bromo-2-nitroacetophenone. A reflux reaction in methyl ethyl ketone yields the ethyl ester intermediate (79% yield), followed by hydrolysis with NaOH to produce the carboxylic acid derivative . For solvent-free and environmentally friendly approaches, Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions has been reported for analogous imidazo[2,1-b]thiazoles, achieving yields of 90–96% . Key optimization factors include reaction time, temperature, and stoichiometric ratios of reagents.
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR at 300 MHz in DMSO-d) and mass spectrometry (MS) are essential for structural confirmation. For example, the ethyl ester derivative shows characteristic peaks at δ 8.39 (br s, 1H) and δ 1.37 (t, 3H) in NMR, with an MS m/z of 318.0 (M+H) . Elemental analysis and IR spectroscopy further validate functional groups like the carboxylic acid moiety . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity.
Advanced Research Questions
Q. How can researchers evaluate the pharmacological potential of this compound against specific enzyme targets?
Design target-specific assays based on the compound’s scaffold. For example:
- Enzyme inhibition assays : Test against 5-lipoxygenase or EGFR kinase using spectrophotometric methods to measure IC values .
- Aldose reductase inhibition : Use recombinant enzyme assays with DL-glyceraldehyde as a substrate, monitoring NADPH consumption .
- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) or anti-inflammatory effects via cytokine profiling .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Substituent variation : Modify the nitrophenyl group (e.g., halogenation, methylation) to assess electronic effects. For instance, replacing the nitro group with a bromine atom (as in 6-(4-bromophenyl) derivatives) alters solubility and bioactivity .
- Scaffold hybridization : Fuse the imidazo[2,1-b]thiazole core with triazole or thiadiazole rings to enhance binding affinity .
- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with target proteins like aldose reductase .
Q. How can data inconsistencies in synthetic yields or bioactivity be resolved?
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst quality). For example, solvent-free methods reduce variability caused by solvent traces .
- Advanced characterization : Use X-ray crystallography to confirm structural homogeneity if NMR/MS data are ambiguous.
- Bioassay standardization : Include positive controls (e.g., known inhibitors) in enzymatic assays to normalize activity measurements .
Q. What methodologies enable the translation of in vitro findings to in vivo studies?
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
- Toxicity screening : Conduct acute toxicity tests in rodent models (e.g., LD) before efficacy studies.
- Formulation optimization : Improve bioavailability via salt formation (e.g., sodium carboxylate) or nanoparticle encapsulation .
Q. How can solvent-free synthesis improve the scalability of imidazo[2,1-b]thiazole derivatives?
Solvent-free Friedel-Crafts acylation minimizes waste and simplifies purification. For example, Eaton’s reagent (PO/MeSOH) acts as both catalyst and dehydrating agent, enabling high conversions (90–96%) without column chromatography . This method is particularly advantageous for large-scale synthesis due to reduced solvent costs and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
